N-(4-Ethoxyphenyl)-2-hydroxyacetamid

Übersicht

Beschreibung

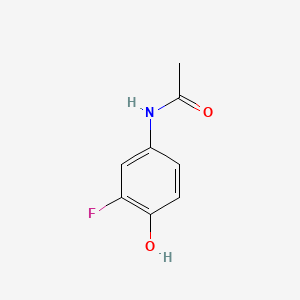

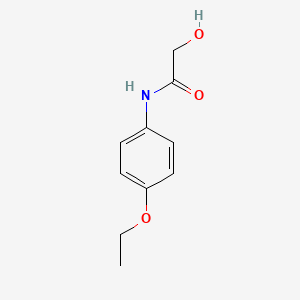

N-(4-ethoxyphenyl)-2-hydroxyacetamide is a compound that can be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the synthesis, structure, and properties of similar acetamide derivatives have been extensively studied. These compounds are of interest due to their potential applications in pharmaceuticals, such as anticonvulsants, analgesics, and anticancer agents .

Synthesis Analysis

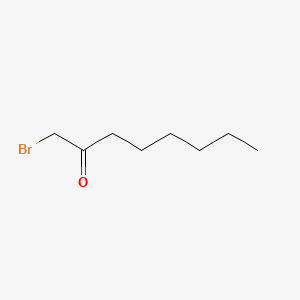

The synthesis of acetamide derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . Similarly, the Leuckart reaction has been employed to synthesize N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives . These methods highlight the versatility of synthetic approaches in creating various acetamide compounds.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often characterized by spectroscopic techniques such as NMR, IR, and mass spectrometry. X-ray crystallography is also used to determine the precise geometry of these molecules. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O, which are crucial for the stability of the crystal structure . The planarity and non-planarity of different groups within the molecules can significantly influence their biological activity and interaction with biological targets.

Chemical Reactions Analysis

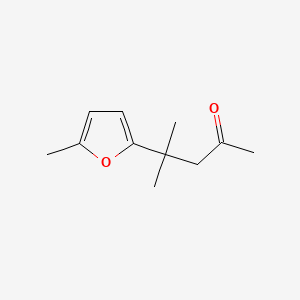

Acetamide derivatives can undergo various chemical reactions, including transsilylation, as seen in the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide . The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot is another example of a chemical reaction involving acetamide derivatives . These reactions are important for modifying the structure of the acetamide core to achieve desired properties and biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as stability, solubility, and melting point, are influenced by their molecular structure. For instance, N-hydroxyacetaminophen, a toxic metabolite of acetaminophen, was found to be moderately unstable at physiological pH and temperature . The presence of different substituents on the acetamide nucleus can also affect the compound's cytotoxic, anti-inflammatory, analgesic, and antipyretic activities . The catalytic hydrogenation process used to synthesize N-(3-amino-4-methoxyphenyl)acetamide demonstrates the importance of selectivity and stability in the synthesis of these compounds .

Wissenschaftliche Forschungsanwendungen

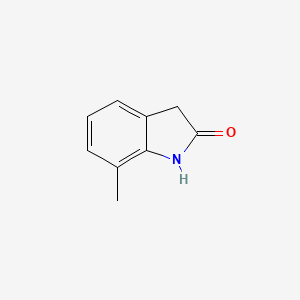

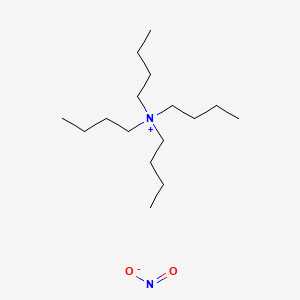

Synthese von β-Lactam-Antibiotika

N-(4-Ethoxyphenyl)-2-hydroxyacetamid: wird bei der Synthese von β-Lactam-Antibiotika verwendet. Diese Klasse von Antibiotika umfasst Penicilline, Cephalosporine, Monobactame und Carbapeneme, die zur Behandlung bakterieller Infektionen eingesetzt werden. Die Verbindung dient als Vorläufer in der Staudinger-Reaktion, einem [2+2]-Keten-Imin-Cycloadditionsverfahren, zur Herstellung von N-(4-Ethoxyphenyl)-2-azetidinonen . Diese Zwischenprodukte werden dann mit Cer(IV)-ammonium-nitrat in N-dearylierte 2-Azetidinone umgewandelt, wodurch Produkte entstehen, die für die Entwicklung neuer Antibiotika essenziell sind .

Entwicklung von Antikrebsmitteln

Es wurde berichtet, dass die Verbindung eine bedeutende Rolle bei der Entwicklung von Antikrebsmitteln spielt. Insbesondere ist sie an der Halbsynthese neuer Wirkstoffe wie Taxol und Taxotere beteiligt . Dies sind Chemotherapeutika, die zur Behandlung verschiedener Krebsarten wie Ovarial-, Brust-, Lungen- und Prostatakrebs eingesetzt werden. Die Rolle der Verbindung bei der Synthese dieser Medikamente unterstreicht ihre Bedeutung für die Weiterentwicklung von Behandlungsoptionen für Krebserkrankungen.

Studien zur Hemmung von Tumoren

This compound: Derivate, wie N-(4-Ethoxyphenyl)-retinamid, wurden auf ihre Fähigkeit hin untersucht, das Tumorwachstum in vitro zu hemmen. Diese Studien haben gezeigt, dass die Verbindung verschiedene Arten von Tumoren, einschließlich derer, die gegen andere Formen der Retinsäure resistent sind, in mikromolaren Konzentrationen hemmen kann . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer Chemotherapeutika oder Chemo-Prophylaktika hin.

Analytische Chemie

Im Bereich der analytischen Chemie wird This compound als unverzichtbarer interner Standard für die genaue Bestimmung von Fenretinidspiegeln in Geweben vorgeschlagen . Dies ist entscheidend für präklinische Studien und für die korrekte Bestimmung von Fenretinid und seinen Metaboliten durch Chromatographie, wodurch die Zuverlässigkeit der analytischen Ergebnisse in der pharmazeutischen Forschung sichergestellt wird.

Schutzgruppenchemie

Die Verbindung ist auch in der Schutzgruppenchemie von Bedeutung, insbesondere für den Schutz der Amid-NH-Gruppe. Dieser Bereich hat wenig Aufmerksamkeit erhalten, und This compound bietet eine Methode zum Schutz der Amid-NH-Gruppe, die ein häufiges Merkmal bei der Herstellung von N-unsubstituierten β-Lactamen ist . Diese N-unsubstituierten β-Lactame sind Schlüsselintermediate bei der Synthese biologisch aktiver Antibiotika.

Syntheseoptimierung

Es wurden Forschungsarbeiten zur Optimierung der Synthese von This compound-Derivaten durchgeführt. So wurde beispielsweise ein skalierbares, bedienerfreundliches und einstufiges Verfahren zur Synthese von hochreinem N-(4-Ethoxyphenyl)-retinamid ohne Reinigungs-Aufarbeitung und in quantitativer Ausbeute berichtet . Dies trägt zur Kosteneffizienz und Effizienz bei der Herstellung von Verbindungen für pharmazeutische Anwendungen bei.

Wirkmechanismus

Target of Action

N-(4-ethoxyphenyl)-2-hydroxyacetamide, also known as Phenacetin, primarily targets the sensory tracts of the spinal cord . It acts as a pain-relieving and fever-reducing drug .

Mode of Action

N-(4-ethoxyphenyl)-2-hydroxyacetamide exerts its analgesic effects due to its actions on the sensory tracts of the spinal cord . In addition, it has a depressant action on the heart, where it acts as a negative inotrope . It is an antipyretic, acting on the brain to decrease the temperature set point .

Biochemical Pathways

The biochemical pathways affected by N-(4-ethoxyphenyl)-2-hydroxyacetamide are primarily related to pain and temperature regulation. The compound interacts with the sensory tracts of the spinal cord and the brain to exert its analgesic and antipyretic effects .

Pharmacokinetics

Usually, N-(4-ethoxyphenyl)-2-hydroxyacetamide’s ether is cleaved to leave paracetamol (acetaminophen), which is the clinically relevant analgesic .

Result of Action

The primary result of N-(4-ethoxyphenyl)-2-hydroxyacetamide’s action is the reduction of pain and fever. It achieves this by acting on the sensory tracts of the spinal cord and the brain .

Eigenschaften

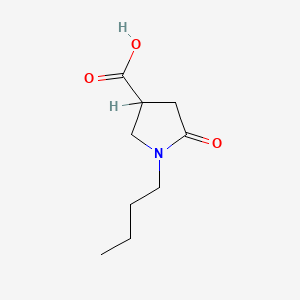

IUPAC Name |

N-(4-ethoxyphenyl)-2-hydroxyacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-14-9-5-3-8(4-6-9)11-10(13)7-12/h3-6,12H,2,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUHYRDNSIRHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20177041 | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22521-79-5 | |

| Record name | N-(4-Ethoxyphenyl)-2-hydroxyacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22521-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022521795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenacetinol [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20177041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENACETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SP28AL52TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.